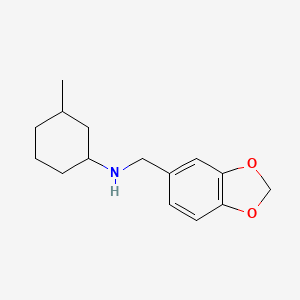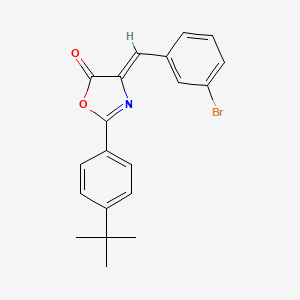![molecular formula C20H21NO3 B5036827 4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5036827.png)
4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione, commonly known as AZD-1152, is a small molecule inhibitor of the enzyme Aurora kinase B. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division and are overexpressed in many types of cancer. AZD-1152 has shown promising results in preclinical studies as a potential anti-cancer agent.
Mecanismo De Acción
AZD-1152 works by inhibiting the activity of Aurora kinase B, which is involved in the regulation of cell division. Specifically, Aurora kinase B plays a critical role in the alignment and separation of chromosomes during mitosis. Inhibition of Aurora kinase B leads to defects in chromosome segregation and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, AZD-1152 has also been shown to have other biochemical and physiological effects. For example, it has been shown to induce autophagy, a process by which cells break down and recycle their own components. In addition, AZD-1152 has been shown to inhibit the growth of certain types of parasites, such as Plasmodium falciparum, the causative agent of malaria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of AZD-1152 is its high degree of specificity for Aurora kinase B. This makes it a useful tool for studying the role of Aurora kinase B in cell division and cancer. However, one limitation of AZD-1152 is its relatively short half-life, which may limit its efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for research on AZD-1152. One area of interest is the development of more potent and selective inhibitors of Aurora kinase B. Another area of interest is the identification of biomarkers that can predict response to AZD-1152 in cancer patients. Finally, there is interest in exploring the potential of AZD-1152 in combination with other anti-cancer agents to enhance its efficacy.
Métodos De Síntesis
AZD-1152 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves several key steps, including a Diels-Alder reaction, a Grignard reaction, and a cyclization reaction. The final product is obtained as a white solid with a high degree of purity.
Aplicaciones Científicas De Investigación
AZD-1152 has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, AZD-1152 has been shown to enhance the efficacy of other anti-cancer agents, such as taxanes and platinum-based drugs.
Propiedades
IUPAC Name |
4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-9-24-12-5-3-11(4-6-12)21-19(22)17-13-7-8-14(16-10-15(13)16)18(17)20(21)23/h3-8,13-18H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRINMYWKWPHCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-nitro-5-{[(2-oxotetrahydro-3-thienyl)amino]carbonyl}benzoate](/img/structure/B5036750.png)
![2-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5036764.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5036765.png)
![(4-methoxy-3-nitrobenzylidene){4'-[(4-methoxy-3-nitrobenzylidene)amino]-3,3'-dimethyl-4-biphenylyl}amine](/img/structure/B5036770.png)
![1-(3-fluorobenzyl)-4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B5036781.png)
![7-benzoyl-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5036789.png)
![4-[10-bromo-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5036795.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B5036799.png)
![N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5036833.png)
![2-adamantyl[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5036841.png)
![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5036847.png)

![(3,5-dimethoxyphenyl)[(5-methyl-2-furyl)methyl]amine](/img/structure/B5036861.png)
